carbonic acid;9-[2-[[(5S)-5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl]methoxy]propyl]purin-6-amine
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Overview
Description
(S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate is a chemical compound known for its role as an antiviral agent. It is an enantiomer of Tenofovir, which is widely used in the treatment of HIV and hepatitis B infections. This compound is a nucleotide analogue that inhibits reverse transcriptase, an enzyme crucial for the replication of these viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate involves multiple steps. One common method includes the reaction of 6-amino-9H-purine with 1-bromo-2-propanol to form the intermediate compound. This intermediate is then reacted with a phosphorylating agent such as phosphorus oxychloride in the presence of a base like triethylamine. The final step involves the reaction with isopropyl dicarbonate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Solvents like dimethyl sulfoxide (DMSO) and methanol are commonly used in the process .
Chemical Reactions Analysis
Types of Reactions
(S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine ring or the phosphoryl group.
Substitution: Nucleophilic substitution reactions can occur at the purine ring or the phosphoryl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of purine N-oxides, while reduction can yield various reduced purine derivatives .
Scientific Research Applications
(S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of nucleotide analogues and their chemical properties.
Biology: Researchers use this compound to study the mechanisms of viral replication and the inhibition of reverse transcriptase.
Medicine: It is a key component in the development of antiviral drugs for the treatment of HIV and hepatitis B.
Mechanism of Action
The mechanism of action of (S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate involves the inhibition of reverse transcriptase. This enzyme is essential for the replication of HIV and hepatitis B viruses. The compound mimics natural nucleotides and gets incorporated into the viral DNA, causing premature termination of the DNA chain. This prevents the virus from replicating and spreading .
Comparison with Similar Compounds
Similar Compounds
Tenofovir: The parent compound from which (S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate is derived.
Adefovir: Another nucleotide analogue used in the treatment of hepatitis B.
Lamivudine: A nucleoside analogue used in the treatment of HIV and hepatitis B.
Uniqueness
(S)-(((1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methyl)phosphoryl)bis(oxy)bis(methylene) isopropyl dicarbonate is unique due to its specific enantiomeric form, which provides distinct pharmacokinetic and pharmacodynamic properties compared to its racemic mixture. This enantiomeric purity enhances its efficacy and reduces potential side effects .
Properties
Molecular Formula |
C19H32N5O10P |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
carbonic acid;9-[2-[[(5S)-5-methyl-2-oxo-5-propan-2-yl-1,3,2λ5-dioxaphosphepan-2-yl]methoxy]propyl]purin-6-amine |
InChI |
InChI=1S/C17H28N5O4P.2CH2O3/c1-12(2)17(4)5-6-25-27(23,26-8-17)11-24-13(3)7-22-10-21-14-15(18)19-9-20-16(14)22;2*2-1(3)4/h9-10,12-13H,5-8,11H2,1-4H3,(H2,18,19,20);2*(H2,2,3,4)/t13?,17-,27?;;/m1../s1 |
InChI Key |
KXQYMLSFFBOSQN-NQGNMFAISA-N |
Isomeric SMILES |
CC(C)[C@@]1(CCOP(=O)(OC1)COC(C)CN2C=NC3=C(N=CN=C32)N)C.C(=O)(O)O.C(=O)(O)O |
Canonical SMILES |
CC(C)C1(CCOP(=O)(OC1)COC(C)CN2C=NC3=C(N=CN=C32)N)C.C(=O)(O)O.C(=O)(O)O |
Origin of Product |
United States |
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